Methylcyclopentadiene dimer

描述

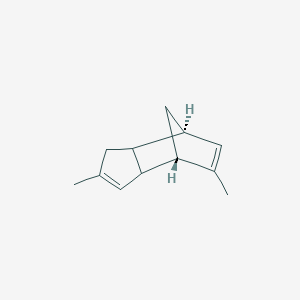

Methylcyclopentadiene dimer is a chemical compound with the molecular formula C12H16. It is a dimer formed from methylcyclopentadiene, a cyclic diene. This compound is known for its applications in high-performance fuels, particularly in the aerospace industry, due to its high density and thermal stability .

准备方法

Synthetic Routes and Reaction Conditions: Methylcyclopentadiene dimer is typically synthesized through the Diels-Alder reaction, where two molecules of methylcyclopentadiene undergo a cycloaddition reaction. This reaction is often carried out at elevated temperatures to facilitate the formation of the dimer .

Industrial Production Methods: In industrial settings, the production of this compound involves the thermal cracking of its Diels-Alder dimer, followed by distillation to remove impurities such as cyclopentadiene . The process may also involve the use of dehydrogenation and distillation units to separate and purify the dimer product .

化学反应分析

Types of Reactions: Methylcyclopentadiene dimer undergoes various chemical reactions, including:

Oxidation: Reacts vigorously with strong oxidizing agents.

Reduction: Can react exothermically with reducing agents to release gaseous hydrogen.

Substitution: May undergo autoxidation upon exposure to air, forming explosive peroxides.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizers such as potassium permanganate.

Reducing Agents: Hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

Conditions: Reactions are typically carried out under controlled temperatures and pressures to ensure safety and efficiency.

Major Products:

Oxidation Products: Various oxidized derivatives.

Reduction Products: Endo-tetrahydrodimethylcyclopentadiene.

科学研究应用

Organic Synthesis

Diels-Alder Reactions

MCPD dimer is frequently utilized in Diels-Alder reactions, a cornerstone of synthetic organic chemistry. It serves as a diene in reactions with dienophiles such as maleic anhydride, yielding complex cyclic adducts. These reactions are crucial for producing various chemical compounds used in pharmaceuticals and agrochemicals .

Case Study: Diels-Alder Reaction with Maleic Anhydride

In one experimental study, MCPD dimer was reacted with maleic anhydride to produce a mixture of isomeric methyl-5,6-dicarboxy-2-norbornene adducts. The reaction was monitored using NMR spectroscopy, revealing that the predominant products were influenced by the kinetic conditions of the reaction . This illustrates the versatility of MCPD dimer in generating valuable chemical intermediates.

Biological Activity Studies

Recent research indicates that MCPD dimer can be used to study biological activities and interactions with other compounds. Its role in assessing competition with ethylene for binding sites has implications for understanding plant hormone interactions and potential environmental impacts .

Toxicological Assessments

Given its chemical structure, MCPD dimer's toxicity profile is also of interest. Studies have shown that it poses inhalation hazards and is highly flammable, necessitating careful handling and storage protocols in laboratory settings .

Industrial Applications

Petrochemical Industry

MCPD dimer finds applications in the petrochemical sector as an intermediate for producing various chemicals. Its ability to undergo thermal cracking makes it a valuable feedstock for generating lighter hydrocarbons and other derivatives .

作用机制

The mechanism of action of methylcyclopentadiene dimer involves its reactivity with various chemical agents. For instance, during hydrogenation, the compound reacts with hydrogen gas in the presence of a Pd/C catalyst, leading to the formation of endo-tetrahydrodimethylcyclopentadiene. This reaction follows the Langmuir-Hinshelwood mechanism, where the organic species and atomic hydrogen adsorb non-competitively on the catalyst surface .

相似化合物的比较

Dicyclopentadiene: Another dimer of cyclopentadiene, used in similar applications.

Diethyldicyclopentadiene: A derivative with ethyl groups, used in high-performance fuels.

Uniqueness: Methylcyclopentadiene dimer stands out due to its high density and thermal stability, making it particularly suitable for use in high-performance fuels. Its unique structure allows for enhanced solubility in organic solvents compared to other cyclopentadiene derivatives .

生物活性

Methylcyclopentadiene dimer (MCPD) is a compound derived from the dimerization of methylcyclopentadiene, primarily recognized for its applications in organic synthesis and as a precursor in various chemical processes. Recent studies have begun to explore its biological activity, revealing insights into its potential roles in biological systems and interactions with other compounds.

Chemical Structure and Properties

MCPD is characterized by its unique structure, which includes multiple carbon-carbon double bonds and a dicyclic framework. This structure influences its reactivity and biological interactions. The compound's molecular formula is , and it has been studied for its binding properties, particularly in competition with ethylene for receptor binding sites .

Antimicrobial Properties

Research indicates that MCPD exhibits varying levels of antimicrobial activity. A study highlighted that dimerization can affect the biological activity of related compounds, suggesting that MCPD may also influence microbial growth. While specific data on MCPD's antimicrobial efficacy is limited, the general trend observed in similar compounds suggests that modifications to their structure can enhance or diminish their effectiveness against bacteria and fungi .

Cytotoxicity

The cytotoxic effects of MCPD have been evaluated in various contexts. For instance, studies on related compounds show that certain structural features can lead to increased hemolytic activity, which may be relevant for understanding MCPD's safety profile in biological systems. Hemolytic activity refers to the ability of a substance to lyse red blood cells, which is a critical consideration when assessing potential therapeutic agents .

Binding Studies

MCPD has been utilized in studies examining its competition with ethylene for binding sites on biological receptors. These studies are crucial for understanding how MCPD interacts at the molecular level within biological systems. The kinetics of this competition can provide insights into the potential physiological effects of MCPD when present alongside ethylene or similar compounds .

Case Studies and Research Findings

Several case studies have focused on the biological implications of MCPD:

- Antimicrobial Activity Assessment : In a comparative study, various derivatives of cationic antimicrobial peptides were synthesized, including dimeric forms similar to MCPD. Results indicated that while some dimeric forms showed enhanced bactericidal properties, others demonstrated reduced antimicrobial efficacy due to structural changes resulting from dimerization .

- Cytotoxicity Evaluation : A study investigating the hemolytic activity of related compounds found that structural modifications could significantly increase cytotoxic effects. This underscores the importance of structural analysis in predicting biological outcomes for compounds like MCPD .

- Binding Affinity Studies : Research on the competitive binding of MCPD with ethylene revealed that its presence could modulate receptor activity, potentially influencing physiological responses in plants and microorganisms .

Summary Table of Biological Activities

属性

IUPAC Name |

(1S,7R)-4,9-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-7-3-11-9-5-8(2)10(6-9)12(11)4-7/h4-5,9-12H,3,6H2,1-2H3/t9-,10-,11?,12?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQYZZHQSZMZIG-QYNFOATHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C3CC(C2C1)C=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2[C@@H]3C[C@H](C2C1)C=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [CAMEO] Pale yellow liquid with a hydrocarbon odor; [ExxonMobil MSDS] | |

| Record name | Methylcyclopentadiene dimer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21152 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

14.2 [mmHg] | |

| Record name | Methylcyclopentadiene dimer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21152 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。